molecular formula C8H5FN2O3 B1444454 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one CAS No. 1082990-05-3

5-Fluoro-7-nitro-1,3-dihydro-indol-2-one

Cat. No. B1444454
M. Wt: 196.13 g/mol
InChI Key: ZLTABSUQFXHSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-7-nitro-1,3-dihydro-indol-2-one is an organic compound . It is also known as 5-Fluoro-7-nitro-2-oxyindole . The molecular formula of this compound is C8H5FN2O3 and it has a molecular weight of 196.14 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one consists of an indole nucleus, which is a benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons . The compound has a fluorine atom at the 5th position and a nitro group at the 7th position of the indole ring .

Scientific Research Applications

    Antiviral Activity

    • Field : Virology
    • Application : Indole derivatives have been reported to possess antiviral activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

    Anti-HIV Activity

    • Field : Virology
    • Application : Some indole derivatives have been reported to have anti-HIV activities .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

    Antioxidant Activity

    • Field : Biochemistry
    • Application : Indole derivatives have been reported to possess antioxidant activities .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

    Anti-Inflammatory Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been reported to possess anti-inflammatory activities . For instance, chalcones of indole were tested against carrageenan-induced edema in albino rats .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

    Antimicrobial Activity

    • Field : Microbiology
    • Application : Indole derivatives have been reported to possess antimicrobial activities .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

    Antitubercular Activity

    • Field : Microbiology
    • Application : Indole derivatives have been reported to possess antitubercular activities .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

    Antidiabetic Activity

    • Field : Endocrinology
    • Application : Indole derivatives have been reported to possess antidiabetic activities .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

    Antimalarial Activity

    • Field : Parasitology
    • Application : Indole derivatives have been reported to possess antimalarial activities .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

    Anticholinesterase Activities

    • Field : Neurology
    • Application : Indole derivatives have been reported to possess anticholinesterase activities . This could potentially be useful in the treatment of Alzheimer’s disease.
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules and have a wide range of clinical and biological applications . Therefore, the future directions for 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one could involve further exploration of its biological activities and potential therapeutic applications.

properties

IUPAC Name

5-fluoro-7-nitro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3/c9-5-1-4-2-7(12)10-8(4)6(3-5)11(13)14/h1,3H,2H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTABSUQFXHSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)[N+](=O)[O-])NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-7-nitro-1,3-dihydro-indol-2-one

Synthesis routes and methods

Procedure details

5-Fluoro-1,3-dihydro-indol-2-one 4a (5.0 g, 33 mmol) was dissolved in sulfuric acid (17.6 ml, 98%) under stirring at −5° C., and nitric acid (2.1 ml, 65%-68%) was added to the solution while maintaining the temperature below 0° C. Upon completion of the addition, the mixture was stirred at room temperature for 1 hour. After thin lay chromatography showed the disappearance of starting materials, the reaction mixture was poured into ice water and filtered after ice-out. The filter cake was washed with water for three times, and the resulting solid was recrystallized to obtain the title compound 5-fluoro-7-nitro-1,3-dihydro-indol-2-one 20a (4.0 g, yield 62.5%) as an orange solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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